molecular formula C12H10BNS B102425 2-phenyl-3H-1,3,2-benzothiazaborole CAS No. 16239-25-1

2-phenyl-3H-1,3,2-benzothiazaborole

Cat. No.: B102425
CAS No.: 16239-25-1
M. Wt: 211.09 g/mol
InChI Key: JXTMSVMBRYBIQW-UHFFFAOYSA-N
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Description

2-Phenyl-3H-1,3,2-benzothiazaborole is a heterocyclic compound containing a boron atom integrated into a fused benzene-thiazole ring system, with a phenyl substituent at the 2-position. This structure confers unique electronic and steric properties, making it a subject of interest in materials science, catalysis, and medicinal chemistry. Its boron-containing scaffold allows for Lewis acid behavior, enabling interactions with nucleophiles or participation in coordination chemistry.

Properties

CAS No.

16239-25-1

Molecular Formula

C12H10BNS

Molecular Weight

211.09 g/mol

IUPAC Name

2-phenyl-3H-1,3,2-benzothiazaborole

InChI

InChI=1S/C12H10BNS/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9,14H

InChI Key

JXTMSVMBRYBIQW-UHFFFAOYSA-N

SMILES

B1(NC2=CC=CC=C2S1)C3=CC=CC=C3

Canonical SMILES

B1(NC2=CC=CC=C2S1)C3=CC=CC=C3

Other CAS No.

16239-25-1

Synonyms

2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-3H-1,3,2-benzothiazaborole typically involves the reaction of o-phenylenediamine with boronic acids under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which facilitates the formation of the boron-nitrogen bond . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to ensure the completion of the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-phenyl-3H-1,3,2-benzothiazaborole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-phenyl-3H-1,3,2-benzothiazaborole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-phenyl-3H-1,3,2-benzothiazaborole exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided () details 2H-benzotriazole, 2-[2-methoxy-3-(1-phenylethyl)phenyl]-, a benzotriazole derivative with a methoxy-phenylethyl substituent. Below, we outline the critical distinctions:

Structural Differences

  • Core Heteroatoms :

    • 2-Phenyl-3H-1,3,2-benzothiazaborole : Contains boron (B), sulfur (S), and nitrogen (N) in a fused bicyclic system.
    • 2H-Benzotriazole () : Features three nitrogen atoms (N) in a triazole ring fused to a benzene ring.
  • Substituents :

    • The benzothiazaborole derivative has a phenyl group directly attached to the boron atom.
    • The benzotriazole in includes a methoxy-phenylethyl side chain, enhancing steric bulk but lacking boron-mediated reactivity.

Limitations of Available Evidence

The compound described in belongs to a different chemical class (benzotriazole vs. benzothiazaborole), rendering direct comparisons invalid. No data tables or research findings specific to the target compound are available in the provided material.

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